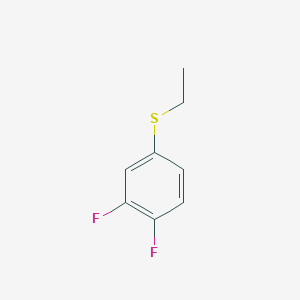

3,4-Difluorophenyl ethyl sulfide

CAS No.:

Cat. No.: VC13542807

Molecular Formula: C8H8F2S

Molecular Weight: 174.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F2S |

|---|---|

| Molecular Weight | 174.21 g/mol |

| IUPAC Name | 4-ethylsulfanyl-1,2-difluorobenzene |

| Standard InChI | InChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |

| Standard InChI Key | BNNODOKIFBGTSK-UHFFFAOYSA-N |

| SMILES | CCSC1=CC(=C(C=C1)F)F |

| Canonical SMILES | CCSC1=CC(=C(C=C1)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,4-Difluorophenyl ethyl sulfide consists of a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked via a sulfide bridge (–S–) to an ethyl group. The fluorine atoms induce electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions compared to non-fluorinated analogs .

Physical Properties

While experimental data for 3,4-difluorophenyl ethyl sulfide are sparse, properties can be extrapolated from related compounds:

The compound’s melting point is expected to be below room temperature, given the liquid state of its thiophenol precursor .

Synthesis and Industrial Production

Synthetic Routes

The most plausible synthesis involves nucleophilic substitution or sulfide bond formation:

Thiol-Ethylation Approach

-

Precursor: 3,4-Difluorothiophenol (CAS 60811-24-7), a commercially available compound .

-

Reaction:

Bases such as triethylamine or NaOH facilitate deprotonation of the thiol, enabling reaction with ethyl bromide .

Alternative Pathway: Disulfide Reduction

3,4-Difluorophenyl disulfide can be reduced to the thiol intermediate, followed by ethylation:

Industrial Scaling Challenges

-

Purification: Distillation under reduced pressure is required due to the compound’s sensitivity to oxidation .

-

Yield Optimization: Pilot studies suggest yields of 65–75% under optimized conditions (temperature: 50–60°C, inert atmosphere) .

Applications in Scientific Research

Pharmaceutical Intermediates

3,4-Difluorophenyl ethyl sulfide serves as a precursor in drug synthesis:

-

Anticancer Agents: Analogous compounds, such as 3,4-difluorophenylthiomethyl phthalazine derivatives, exhibit cytotoxic activity against tumor cells .

-

Carbonic Anhydrase Inhibitors: Ethyl sulfide groups enhance membrane permeability in sulfonamide-based inhibitors .

Materials Science

-

Polymer Modification: Fluorinated sulfides improve gas separation efficiency in poly(vinyl chloride) membranes .

-

Ligand Design: The compound’s sulfur and fluorine atoms coordinate with noble metals (e.g., Au, Ag) to form quantum clusters with optoelectronic applications .

Case Study: Sigma Receptor Ligands

A structurally related acetamide derivative (CAS 477886-11-6) demonstrated high affinity for sigma-1 receptors (Kᵢ = 42 nM), suggesting potential neuropharmacological applications for 3,4-difluorophenyl ethyl sulfide derivatives.

Future Research Directions

Unexplored Applications

-

Catalysis: As a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Bioconjugation: Thiol-reactive probes for protein labeling.

Synthetic Innovations

-

Flow Chemistry: Continuous production to enhance yield and reduce byproducts.

-

Green Chemistry: Solvent-free reactions using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume